
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol: is a carbohydrate derivative with significant applications in biomedicine. This compound is known for its potential in managing various diseases, including diabetes and cancer, due to its ability to regulate blood glucose levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol involves multiple steps. One common method includes the protection of hydroxyl groups followed by acetylation. The reaction typically starts with D-glucitol, which undergoes isopropylidene protection to form 1,3-O-isopropylidene-D-glucitol. This intermediate is then acetylated at the 4-O position using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .
Análisis De Reacciones Químicas
Types of Reactions: 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where the acetyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its antidiabetic and anticancer properties, particularly in regulating blood glucose levels and inhibiting cancer cell growth.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol involves its interaction with specific molecular targets and pathways:
Antidiabetic Effects: The compound regulates blood glucose levels by enhancing insulin sensitivity and promoting glucose uptake in cells.
Anticancer Effects: It inhibits cancer cell proliferation by interfering with cell signaling pathways and inducing apoptosis (programmed cell death)
Comparación Con Compuestos Similares
- 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol
- 1,5-Anhydro-4-O-acetyl-2,3,6-tri-O-methyl-D-glucitol
- 2,4-Di-O-acetyl-1,5-anhydro-3,6-di-O-methyl-D-glucitol
Comparison: 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol is unique due to its specific acetylation and isopropylidene protection, which confer distinct chemical properties and biological activities. Compared to its analogs, it exhibits superior antidiabetic and anticancer effects, making it a valuable compound in biomedical research .
Propiedades
Fórmula molecular |
C11H18O6 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
[6-(hydroxymethyl)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate |
InChI |
InChI=1S/C11H18O6/c1-6(13)15-9-7(4-12)16-8-5-14-11(2,3)17-10(8)9/h7-10,12H,4-5H2,1-3H3 |
Clave InChI |
NEFAUDCBPZTAJS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(OC2C1OC(OC2)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


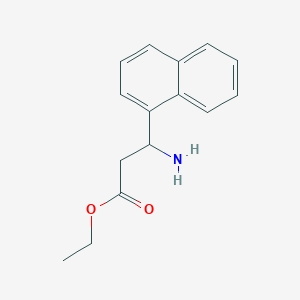
![3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester](/img/structure/B12286431.png)
![6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12286445.png)

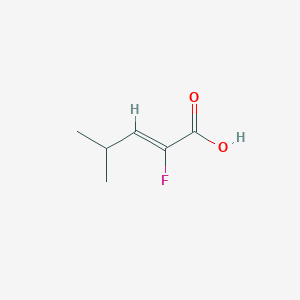
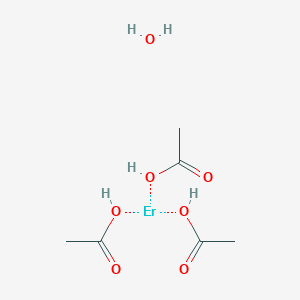
![3-Chlorobenzo[4,5]thieno[3,2-c]pyridine](/img/structure/B12286462.png)
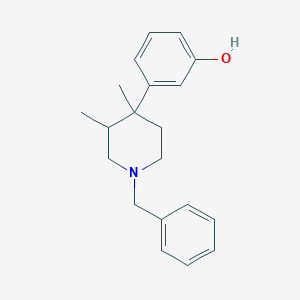
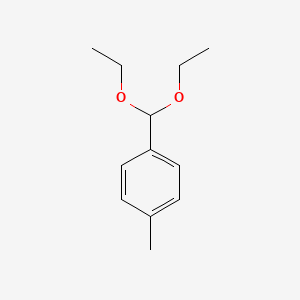
![N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester](/img/structure/B12286481.png)
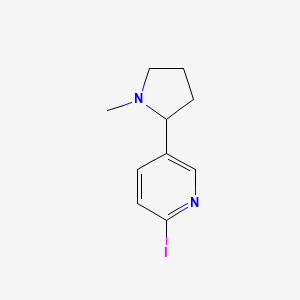
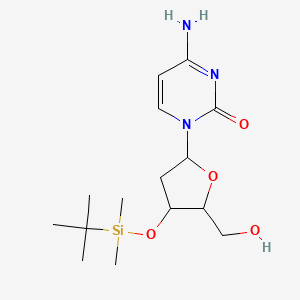
![(S)-3-[[5-(4-Boc-2-methyl-1-piperazinyl)-2-pyridyl]amino]-5-bromo-1-methylpyridin-2(1H)-one](/img/structure/B12286502.png)

